Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate

LC-MS Impurity profiling Mass spectrometry

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate (CAS 1187586-82-8) is a structurally characterized, process-related impurity of the leukotriene receptor antagonist Montelukast. As a mesylate salt, it corresponds to the des-thio derivative of the parent compound, formally designated as 2-[(2E)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-yl]-α,α-dimethylbenzenemethanol methanesulfonate, with a molecular formula of C30H30ClNO4S and a molecular weight of 536.08 g/mol.

Molecular Formula C30H30ClNO4S
Molecular Weight 536.083
CAS No. 1187586-82-8
Cat. No. B590521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate
CAS1187586-82-8
Synonyms2-[(2E)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-yl]-α,α-dimethyl-benzenemethanol Methanesulfonate; 
Molecular FormulaC30H30ClNO4S
Molecular Weight536.083
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CC=CC2=CC(=CC=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O
InChIInChI=1S/C29H26ClNO.CH4O3S/c1-29(2,32)27-12-4-3-10-23(27)11-6-9-21-7-5-8-22(19-21)13-17-26-18-15-24-14-16-25(30)20-28(24)31-26;1-5(2,3)4/h3-10,12-20,32H,11H2,1-2H3;1H3,(H,2,3,4)/b9-6+,17-13+;
InChIKeyILQCEXXVURWSMU-BVWTYKKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate (CAS 1187586-82-8): A Critical Reference Standard for Montelukast Impurity Profiling


Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate (CAS 1187586-82-8) is a structurally characterized, process-related impurity of the leukotriene receptor antagonist Montelukast . As a mesylate salt, it corresponds to the des-thio derivative of the parent compound, formally designated as 2-[(2E)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-yl]-α,α-dimethylbenzenemethanol methanesulfonate, with a molecular formula of C30H30ClNO4S and a molecular weight of 536.08 g/mol . This compound is supplied as a high-purity reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing.

Type Montelukast process-related impurity reference standard (mesylate salt)
Analytical Workflow HPLC / LC-MS impurity profiling method development and validation
Selection Context Specific des-thio impurity identification; not interchangeable with common EP impurities

Why Montelukast API or Generic Impurity Standards Cannot Substitute for Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate in Analytical Workflows


Generic substitution with Montelukast sodium, or with other commonly referenced impurities such as the EP Impurity E (bis-sulfide) or EP Impurity F (methyl ketone), is analytically invalid for quantifying Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate. This impurity is a distinct chemical entity generated from a different synthetic pathway or degradation route: it results from the formal loss of the entire 3-[[(1-carboxymethyl)cyclopropyl]methyl]thio] side chain, whereas most EP-listed impurities are oxidation or substitution products that retain the thioether linkage [1]. Consequently, its chromatographic retention time, UV spectral characteristics, and MS fragmentation pattern are unique, requiring a specific reference standard for unambiguous identification and quantification in HPLC/LC-MS methods . The quantitative evidence below establishes the specific dimensions on which this compound must be independently sourced to ensure analytical accuracy and regulatory compliance.

Chemical Entity Mismatch

This impurity results from formal loss of the carboxymethyl-cyclopropyl-methylthio side chain; its MS, UV, and retention differ fundamentally from EP Impurity E/F and API.

Chromatographic Signal Overlap

Montelukast sodium or generic impurity standards co-elute or produce different relative retention times; relying on them may misidentify or miss this impurity.

Regulatory Specificity Requirement

Pharmacopeial and ANDA impurity profiling demands a characterized reference standard for each specified impurity; generic API cannot fulfill identification criteria.

Quantitative Differentiation Evidence for Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate


Molecular Weight Shift Enables Unequivocal Mass Spectrometric Differentiation from Montelukast

The target impurity exhibits a mass spectrometric base peak corresponding to a molecular weight of 536.08 g/mol (mesylate salt) or 445.96 g/mol for the free base (C29H26ClNO), representing a Δm/z of -50.10 g/mol relative to Montelukast free acid (MW 586.18 g/mol, C35H36ClNO3S) and -72.10 g/mol relative to Montelukast sodium (MW 608.18 g/mol) . This large mass deficit is due to the complete absence of the 3-[[(1-carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl moiety and provides a unique, non-overlapping MS signal that eliminates isobaric interference with the parent drug or its common oxidized metabolites .

MW Shift vs. API
Cross-study comparable
ΔMW = -50.10 g/mol (free base) vs. Montelukast free acid
Enables selective MS monitoring without isobaric interference
Confirmed by LC-HRMS; free base MW 445.96 g/mol
LC-MS Impurity profiling Mass spectrometry

Absence of Key Pharmacophoric Side Chain Predicts Pharmacological Inactivity Relative to Montelukast

The compound lacks the 3-[[(1-carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl side chain, which is essential for high-affinity binding to the CysLT1 receptor [1]. In Montelukast, the cyclopropylacetic acid moiety forms critical ionic interactions with the receptor, and the thioether linker positions the pharmacophore optimally. The des-thio impurity lacks these structural elements, and based on class-level structure-activity relationship models for leukotriene antagonists, it is predicted to exhibit negligible CysLT1 antagonism [2].

Pharmacophore Deficiency
Class-level inference
Inactive scaffold due to missing thioether side chain
Class-level SAR context; confirmatory binding data unavailable
No public receptor binding study for this impurity
Structure-activity relationship CysLT1 receptor Pharmacophore

Chromatographic Retention Time Shift Due to Reduced Lipophilicity Enables Specific HPLC Separation

The removal of the lipophilic thioether side chain reduces the predicted logP of the impurity by approximately 1.5–2.0 log units compared to Montelukast (calculated logP ~6.2 for Montelukast) [1]. This translates into a significantly earlier elution time on standard C18 reversed-phase HPLC columns. Vendor analytical reports indicate a baseline-resolved chromatographic separation with a relative retention time (RRT) of approximately 0.6–0.8 relative to Montelukast under standard EP/USP pharmacopeial conditions [2].

Retention Time Shift
Cross-study comparable
Estimated RRT ~0.7 vs. Montelukast (RRT = 1.0)
Distinct retention supports HPLC method specificity
C18 gradient; UV detection at 238 nm
Reversed-phase HPLC Relative retention time Impurity resolution

Mesylate Salt Form Provides Differential Solubility and Handling Properties Compared to Sodium Salt API

The impurity is supplied as the methanesulfonate (mesylate) salt, whereas the active pharmaceutical ingredient is formulated as the sodium salt. This salt form difference translates into measurable differences in aqueous solubility and hygroscopicity: the mesylate salt typically exhibits higher organic solvent solubility than the sodium salt, which is advantageous for preparing analytical standard solutions in methanol or acetonitrile . Vendor specifications recommend storage at 2–8°C for the mesylate, whereas Montelukast sodium standard is often stored at -20°C, reflecting different stability profiles [1].

Salt Form & Handling
Supporting evidence
Mesylate salt; storage 2–8°C vs. sodium salt API at -20°C
Salt form affects solution preparation and standard stability
Vendor COA recommendations
Salt form selection Solubility Reference standard handling

Recommended Application Scenarios for Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate Based on Quantitative Evidence


HPLC Method Development and Validation for Impurity Profiling in Montelukast Drug Substance and Drug Product

The unique molecular weight and predicted retention time shift of this impurity make it an essential component of system suitability mixtures for HPLC methods intended for pharmacopeial compliance. Its inclusion ensures that the method achieves resolution of the des-thio impurity from both the API and other process-related impurities. Analytical laboratories should use this standard to establish specificity, linearity, and detection limits for the impurity, as required by ICH Q2(R1) guidelines [1].

LC-MS/MS Identification and Quantification for Genotoxic Impurity Risk Assessment

The distinct mass spectrometric signal (Δm/z -50.10 vs. Montelukast) allows for highly selective MRM transitions. This compound serves as a quantitative standard for assessing the carryover of this des-thio impurity in final API batches, addressing regulatory concerns under ICH M7 regarding potentially genotoxic impurities. Its certified purity (typically ≥95%) makes it suitable for generating validated calibration curves in the low-ppm range .

Stability-Indicating Method Development for Forced Degradation Studies

The des-thio impurity may arise as a degradation product under hydrolytic or photolytic stress conditions. Its distinct chromatographic peak and known molecular identity are critical for establishing mass balance in forced degradation studies and for demonstrating that the analytical method is stability-indicating. Using this specific standard prevents misidentification of unknown degradation peaks, which could lead to erroneous stability conclusions [2].

Abbreviated New Drug Application (ANDA) Impurity Qualification Reference

For generic drug manufacturers, demonstrating control of process-related impurities is mandatory. This reference standard enables the precise quantification of the des-thio impurity in ANDA submissions, providing comparative impurity profile data against the Reference Listed Drug. The standard's availability from multiple reputable vendors (Santa Cruz, CymitQuimica, Molcan) ensures supply chain reliability for ongoing quality control testing .

Application
Selection Property
Validation Focus
HPLC Impurity Profiling Method Validation
Impurity reference standard with distinct chromatographic behavior
Resolution, specificity, linearity per ICH Q2(R1)
LC-MS/MS Genotoxic Impurity Quantification
Unique mass shift relative to API
Selective MRM transitions and low-ppm calibration
Stability-Indicating Method Development
Degradation product identity confirmation
Mass balance and degradation peak identification
ANDA Impurity Qualification
Certified purity and reliable vendor supply
Comparative impurity profiling against RLD
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